

A Technical Guide to Indolelactic Acid-d5: Properties and Applications

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Compound of Interest

Compound Name: *Indolelactic acid-d5*

Cat. No.: *B12420465*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of **Indolelactic Acid-d5**, a deuterated analog of the tryptophan metabolite, Indolelactic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Chemical Properties

Indolelactic Acid-d5 is a stable isotope-labeled form of Indolelactic Acid, where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in various analytical techniques.

Property	Value	Source
Chemical Formula	C ₁₁ H ₆ D ₅ NO ₃	[1][2]
Molecular Weight	210.24 g/mol	[1][2]
CAS Number	2470130-19-7	[1][2]
Appearance	White to off-white or light brown to brown solid	[2][3][4]
Purity	>95% to 96.88% (HPLC)	[1][3]
Isotopic Purity	>95% (>97% in some batches)	[4]
Melting Point	Not Determined for deuterated form. (Non-deuterated: 145-146 °C)	

Physicochemical Characteristics

The physicochemical properties of **Indolelactic Acid-d5** are crucial for its application in experimental settings.

Property	Details	Source
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL with ultrasonic and warming).	[2][3]
Storage and Stability	Long-term storage is recommended at -20°C for up to 6 months. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.	[2][3]

Analytical Characterization

While specific spectra for **Indolelactic Acid-d5** are not readily available in the public domain, its identity is typically confirmed by proton NMR and mass spectroscopic analysis.[2] The non-deuterated form has been characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry.[5]

Applications in Research

Indolelactic Acid-d5 serves as a valuable tool in analytical and biomedical research, primarily as an internal standard.

Use as an Internal Standard

Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization efficiency.[6] This allows for accurate correction of analyte loss during sample preparation and variations in instrument response.[6][7]

The general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is depicted below.



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Experimental workflow for using a deuterated internal standard.

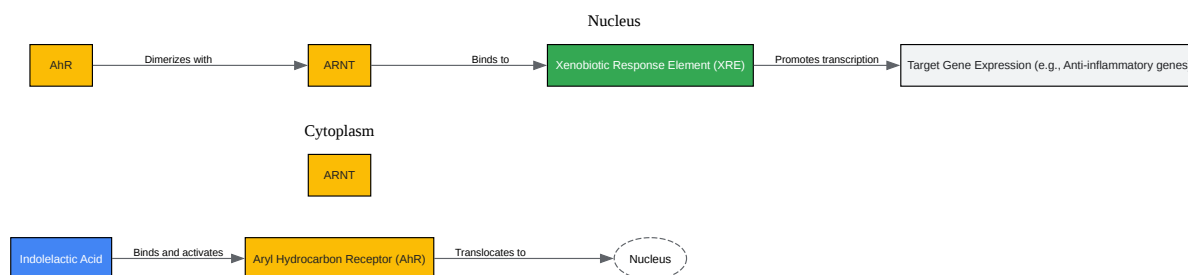
Biological Context of Non-Deuterated Indolelactic Acid

Indolelactic acid is a metabolite of the essential amino acid tryptophan, primarily produced by the gut microbiota.[8][9] It has garnered significant interest for its biological activities,

particularly its anti-inflammatory properties.[10]

Role in Signaling Pathways

Research has shown that indolelactic acid can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[11] Activation of the AhR signaling pathway is one of the mechanisms by which indolelactic acid exerts its beneficial effects.



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Simplified diagram of Indolelactic Acid's role in AhR signaling.

Experimental Protocols

While specific, detailed experimental protocols for the use of **Indolelactic Acid-d5** are proprietary to the research entities using them, a general protocol for its use as an internal standard in metabolomics studies can be outlined.

Protocol: Quantification of Indolelactic Acid in Biological Samples using **Indolelactic Acid-d5** as an Internal Standard

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Indolelactic Acid-d5** (e.g., 1 mg/mL) in DMSO.
 - Prepare a series of standard solutions of non-deuterated Indolelactic Acid of known concentrations.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma, urine) on ice.
 - To a defined volume of the sample, add a precise amount of the **Indolelactic Acid-d5** stock solution to achieve a final concentration within the linear range of the assay.
 - Perform protein precipitation by adding a solvent such as methanol or acetonitrile.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Separate the analytes using a suitable C18 column with a gradient elution.
 - Detect the parent and daughter ions for both Indolelactic Acid and **Indolelactic Acid-d5** using multiple reaction monitoring (MRM) in negative ion mode.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio of Indolelactic Acid to **Indolelactic Acid-d5**.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

- Determine the concentration of Indolelactic Acid in the biological samples by interpolating their peak area ratios from the calibration curve.

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